9H-Purin-6-amine, 2-chloro-N-(3-(methylsulfonyl)phenyl)-9-(phenylmethyl)- 9H-Purin-6-amine, 2-chloro-N-(3-(methylsulfonyl)phenyl)-9-(phenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 125802-65-5
VCID: VC17001112
InChI: InChI=1S/C19H16ClN5O2S/c1-28(26,27)15-9-5-8-14(10-15)22-17-16-18(24-19(20)23-17)25(12-21-16)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,22,23,24)
SMILES:
Molecular Formula: C19H16ClN5O2S
Molecular Weight: 413.9 g/mol

9H-Purin-6-amine, 2-chloro-N-(3-(methylsulfonyl)phenyl)-9-(phenylmethyl)-

CAS No.: 125802-65-5

Cat. No.: VC17001112

Molecular Formula: C19H16ClN5O2S

Molecular Weight: 413.9 g/mol

* For research use only. Not for human or veterinary use.

9H-Purin-6-amine, 2-chloro-N-(3-(methylsulfonyl)phenyl)-9-(phenylmethyl)- - 125802-65-5

Specification

CAS No. 125802-65-5
Molecular Formula C19H16ClN5O2S
Molecular Weight 413.9 g/mol
IUPAC Name 9-benzyl-2-chloro-N-(3-methylsulfonylphenyl)purin-6-amine
Standard InChI InChI=1S/C19H16ClN5O2S/c1-28(26,27)15-9-5-8-14(10-15)22-17-16-18(24-19(20)23-17)25(12-21-16)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,22,23,24)
Standard InChI Key HOIHHHULXKLFIW-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=CC=CC(=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4

Introduction

"9H-Purin-6-amine, 2-chloro-N-(3-(methylsulfonyl)phenyl)-9-(phenylmethyl)-" is a synthetic compound that belongs to the purine class of heterocyclic organic compounds. Purines are biologically significant molecules, forming the backbone of nucleotides in DNA and RNA. This specific derivative is characterized by its substitution pattern, which includes a 2-chloro group, a phenylmethyl moiety at position 9, and a methylsulfonyl-substituted phenyl group attached to the amine functionality.

Structural Features

The compound's structure is defined by:

  • A purine ring system with a chlorine atom at position 2.

  • A benzyl group (phenylmethyl) attached at position 9.

  • An amine group at position 6, substituted with a phenyl ring bearing a methylsulfonyl group.

These structural modifications likely alter the biological activity and physicochemical properties of the molecule compared to unsubstituted purines.

Synthesis

While specific synthetic routes for this compound were not detailed in the search results, general methods for synthesizing purine derivatives involve:

  • Functionalization of purine precursors through electrophilic or nucleophilic substitution.

  • Introduction of sulfonyl groups via sulfonation reactions.

  • Benzylation using benzyl halides under basic conditions.

Biological Significance

Although no direct biological activity was reported for this compound in the search results, purine derivatives are widely studied for their therapeutic potential due to their roles in:

  • Enzyme inhibition (e.g., kinases, phosphodiesterases).

  • Antiviral and anticancer activities.

  • Modulation of purinergic signaling pathways.

Further studies on this compound could explore its potential as an inhibitor of specific enzymes or as a ligand for receptors related to purinergic signaling.

Potential Applications

Given its structural complexity and functional groups, this compound may have applications in:

  • Pharmaceutical Research: As a lead molecule for drug development targeting purine-related pathways.

  • Chemical Biology: As a tool to study biochemical processes involving purines.

  • Materials Science: Potential use in creating functionalized materials due to its heterocyclic core.

Limitations and Future Research

The lack of detailed experimental data on this compound highlights the need for:

  • Comprehensive biological screening to identify potential therapeutic targets.

  • Physicochemical characterization (e.g., solubility, stability).

  • Toxicological studies to assess safety profiles.

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